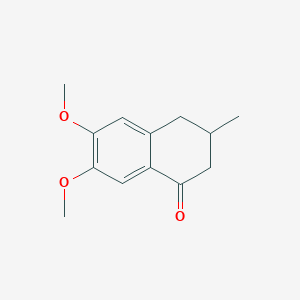

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Description

Properties

IUPAC Name |

6,7-dimethoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-4-9-6-12(15-2)13(16-3)7-10(9)11(14)5-8/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRBRTKBBDVNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(=O)C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408312-82-3 | |

| Record name | 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone.

Reduction: The reduction of the carbonyl group to form the tetrahydronaphthalene ring is carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can further

Biological Activity

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- CAS Number : 1956327-53-9

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-cancer properties. It exhibits various pharmacological effects which can be categorized as follows:

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant cytotoxic effects against different cancer cell lines. The following table summarizes the findings from relevant research:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A431 (epidermoid) | <10 | High cytotoxicity | |

| Jurkat (leukemia) | <5 | Induced apoptosis | |

| HT29 (colon cancer) | <15 | Growth inhibition |

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in several cancer models.

- Inhibition of Tumor Growth : In vivo studies indicate that this compound can significantly reduce tumor size in xenograft models.

Case Studies

A notable study investigated the effects of this compound on pancreatic cancer cells. The results showed:

- A marked decrease in cell viability at concentrations above 5 µM.

- Enhanced apoptotic markers such as increased levels of cleaved PARP and annexin V positivity.

Another study focused on its effects on breast cancer cell lines and highlighted:

- The compound's ability to inhibit migration and invasion capabilities of MDA-MB-231 cells.

- Downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related tetralones:

Physicochemical Properties

| Property | Target Compound | 6,7-Dimethyl-1-tetralone | 4-Isopropyl-6-methyltetral-1-one | 6-Methoxy-2-phenyl-tetralone |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 220.26 | 176.26 | 202.29 | 252.31 |

| Boiling Point (°C) | Not reported | 224–225 | Not reported | Not reported |

| logP (Octanol/Water) | Estimated ~2.5* | ~3.0 | 3.711 | ~3.8* |

| Solubility | Soluble in alcohols, ethers | Soluble in alcohols, ethers | Lipophilic (low water solubility) | Soluble in organic solvents |

| Applications | Research chemical | Fragrance stabilizer | Industrial intermediate | Pharmaceutical synthesis |

*Estimated based on substituent contributions.

Key Findings and Implications

Methyl and isopropyl groups enhance lipophilicity, favoring applications in fragrances or lipid-soluble formulations .

Thermodynamic Stability :

- The bulky isopropyl group in 4-isopropyl-6-methyltetralone increases its thermal stability (critical temperature = 1707 K) compared to the target compound .

Industrial Relevance :

- While 6,7-dimethyl-1-tetralone is commercially used in fragrances, the target compound’s niche availability suggests specialized research applications, such as organic synthesis or medicinal chemistry .

Q & A

Basic Research Question: What are the most efficient synthetic routes for 6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one?

Answer:

A four-step synthesis starting from 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one has been optimized for high yield and purity. The key intermediate, 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, is synthesized via a one-step Friedel-Crafts alkylation. Subsequent functional group transformations (e.g., methoxylation, methylation) require precise control of reaction conditions (e.g., anhydrous solvents, reflux temperatures). Yield optimization (70–85%) depends on stoichiometric ratios and catalyst selection (e.g., Lewis acids like AlCl₃) .

Advanced Research Question: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Answer:

Regioselectivity in nitration or halogenation is influenced by the electron-donating methoxy groups at positions 6 and 6. Computational modeling (DFT studies) predicts preferential substitution at the 5- or 8-positions due to resonance stabilization. Experimentally, low-temperature nitration (-40°C, 65% HNO₃) favors para-substitution on the activated aromatic ring, as observed in structurally related naphthalenones .

Basic Research Question: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 1.2–1.4 ppm). The ketone carbonyl resonates at δ 195–205 ppm in ¹³C NMR.

- X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding patterns (e.g., C=O···H interactions in crystal lattices) .

- HPLC-PDA : Purity analysis (>98%) requires reverse-phase C18 columns with methanol/water gradients .

Advanced Research Question: How does structural modification impact biological activity in related tetrahydronaphthalenones?

Answer:

A comparative study of analogs (Table 1) reveals that:

- Chlorine substitution (e.g., at position 6) enhances binding to dopamine receptors (Ki = 12 nM vs. 45 nM for non-chlorinated analogs).

- Methoxy groups improve blood-brain barrier permeability (logP = 2.1 vs. 1.5 for hydroxylated derivatives) .

| Compound | Substituents | Receptor Affinity (Ki, nM) | logP |

|---|---|---|---|

| A | 6-Cl, 7-Me | D2: 12; 5-HT2A: 28 | 2.1 |

| B | 6-Me, 7-OMe | D2: 45; 5-HT2A: 65 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.